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Compound of Interest

Compound Name: Gal-ARV-771

Cat. No.: B15582329

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of Gal-ARV-771, a
novel BET degrader, with conventional chemotherapy agents, primarily focusing on taxanes
like docetaxel and cabazitaxel. The data presented is derived from preclinical studies in various
cancer models, with a significant focus on castration-resistant prostate cancer (CRPC).

Executive Summary

Gal-ARV-771 and its parent compound, ARV-771, represent a novel therapeutic modality that
targets and degrades BET (Bromodomain and Extra-Terminal) proteins, leading to the
suppression of key oncogenic signaling pathways. In preclinical xenograft models of CRPC,
ARV-771 has demonstrated superior efficacy compared to the BET inhibitor OTX015 and has
shown the potential for greater tumor growth inhibition, and even regression, when compared
to the standard-of-care chemotherapy, docetaxel. Gal-ARV-771, a galactose-modified version
of ARV-771, has also exhibited significant tumor growth inhibition in vivo. Conventional
chemotherapies, such as docetaxel and cabazitaxel, remain the cornerstone of treatment for
metastatic CRPC, demonstrating notable but often non-curative efficacy. This guide
synthesizes the available preclinical data to facilitate an objective comparison.

Quantitative Data Summary
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The following tables summarize the in vivo efficacy of Gal-ARV-771, ARV-771, and

conventional chemotherapy in various xenograft models.

Table 1: In Vivo Efficacy of ARV-771 vs. Conventional Chemotherapy in Prostate Cancer

Xenograft Models

Treatment Dosing Key Efficacy L
Cancer Model Citation
Agent Schedule Outcome
Tumor
30 mg/kg, s.c., Regression (2 of
ARV-771 22Rv1 (CRPC) _ _ [1]12113]
daily 10 mice tumor-
free)
~80% Tumor
Docetaxel 22Rv1 (CRPC) Not specified Growth Inhibition  [3]

(TGI)

OTX015 (BETI)

22Rv1 (CRPC)

50 mg/kg, oral

~80% Tumor
Growth Inhibition

[3]

avage
Javag (TGI)
20 mg/kg, i.p., o
) Significant
Cabazitaxel 22Rv1 (CRPC) once a week for o [4]
survival increase
2 weeks
Mean tumor
volume of 61
] PC346Enza 33 mg/kg, i.p., mm3 vs. 258
Cabazitaxel )
(CRPC) single dose mm?3 for
docetaxel after
46 days
Table 2: In Vivo Efficacy of Gal-ARV-771
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Treatment Dosing Key Efficacy L

Cancer Model Citation
Agent Schedule Outcome

A549 (Lung ) 74% Tumor

) 20 mg/kg, daily o
Gal-ARV-771 Cancer) with Growth Inhibition
. for 19 days
Etoposide (TGI)

Experimental Protocols

ARV-771 in 22Rv1 Xenograft Model[1][3]

e Cell Line: 22Rv1 human castration-resistant prostate cancer cells.
e Animal Model: Male athymic nu/nu mice.

e Tumor Implantation: 22Rv1 cells were implanted subcutaneously.

e Treatment: When tumors reached a specified size, mice were treated with ARV-771 (e.g., 30
mg/kg) administered subcutaneously daily.

o Efficacy Assessment: Tumor volumes were measured regularly using calipers. Tumor growth
inhibition and regression were calculated based on these measurements.

Docetaxel in 22Rv1 Xenograft Model[5]
e Cell Line: 22Rv1 human castration-resistant prostate cancer cells.
e Animal Model: Athymic BALB/c nude mice.

e Tumor Implantation: 5x108 22Rv1 cells were suspended in 200 pl PBS diluted Matrigel and
subcutaneously inoculated into the right flanks of mice.

e Treatment: When tumors reached a mean size of 150 mms3, mice were treated with docetaxel
at a dose of 20 mg/kg intraperitoneally once a week for four weeks.

» Efficacy Assessment: Tumor volumes were calculated, and tumor weight was measured at
the end of the study.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://cdn.caymanchem.com/cdn/insert/21299.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4932933/
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2020.584505/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15582329?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Cabazitaxel in 22Rv1 Xenograft Model[4]

Cell Line: 22Rv1 human castration-resistant prostate cancer cells.
Animal Model: Male athymic BALB/c nude mice.

Tumor Implantation: 1.2 x 108 22Rv1 cells were diluted 1:1 in RPMI and Matrigel before
subcutaneous injection into the flanks of 8-week-old mice.

Treatment: When tumors reached a size of 100 to 200 mms3, two rounds of cabazitaxel
treatment were given (20 mg/kg each, 7 days in-between).

Efficacy Assessment: Tumor volume was measured two to three times per week by calipers.

Gal-ARV-771 in A549 Xenograft Model

Cell Line: A549 human lung cancer cells.
Animal Model: Mice (specific strain not detailed in the provided text).
Tumor Implantation: A549 cells were implanted to form tumors.

Treatment: When tumors reached an average volume of 80—100 mms3, mice were treated
with etoposide (5 mg/kg) and daily doses of Gal-ARV-771 (20 mg/kg) for 19 days.

Efficacy Assessment: Tumor growth was monitored, and tumor growth inhibition (TGI) was
calculated.

Signaling Pathways and Mechanisms of Action

Gal-ARV-771 and ARV-771: BET Protein Degradation

Gal-ARV-771 is a prodrug that is converted to ARV-771 in the body. ARV-771 is a Proteolysis
Targeting Chimera (PROTAC) that induces the degradation of BET proteins (BRD2, BRD3, and
BRD4).[6] These proteins are epigenetic readers that play a crucial role in the transcription of

key oncogenes, including c-MYC and the androgen receptor (AR). By degrading BET proteins,

ARV-771 effectively downregulates these critical cancer drivers, leading to cell cycle arrest and

apoptosis.[7][8]
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Caption: Mechanism of Action of Gal-ARV-771.
Conventional Chemotherapy (Docetaxel): Microtubule Stabilization

Docetaxel, a member of the taxane family, functions by stabilizing microtubules, which are
essential components of the cell's cytoskeleton.[9][10] This hyper-stabilization disrupts the
dynamic process of microtubule assembly and disassembly required for cell division (mitosis),
leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[11]
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Caption: Mechanism of Action of Docetaxel.
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Experimental Workflow Comparison

The following diagram illustrates a typical workflow for in vivo efficacy studies of both Gal-ARV-
771 and conventional chemotherapy.
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Caption: In Vivo Efficacy Study Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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